molecular formula C10H12ClN B14724949 5,8-Dihydronaphthalen-1-amine hydrochloride CAS No. 6976-13-2

5,8-Dihydronaphthalen-1-amine hydrochloride

Cat. No.: B14724949
CAS No.: 6976-13-2
M. Wt: 181.66 g/mol
InChI Key: SUHCEBSBZXOQPY-UHFFFAOYSA-N
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Description

5,8-Dihydronaphthalen-1-amine hydrochloride: is a chemical compound with the molecular formula C10H11N and a molecular weight of 145.201 g/mol . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is commonly used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dihydronaphthalen-1-amine hydrochloride typically involves the reduction of naphthalene derivatives. One common method is the catalytic hydrogenation of 5,8-dihydronaphthalen-1-amine using a palladium catalyst under hydrogen gas. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures and pressures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 5,8-Dihydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products Formed:

Mechanism of Action

The mechanism of action of 5,8-Dihydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor or activator of enzymes, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 5,8-Dihydronaphthalen-1-amine hydrochloride is unique due to its specific amine group, which allows for a wide range of chemical modifications and applications. Its versatility in undergoing various chemical reactions makes it a valuable compound in both research and industrial settings .

Properties

CAS No.

6976-13-2

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

5,8-dihydronaphthalen-1-amine;hydrochloride

InChI

InChI=1S/C10H11N.ClH/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-3,5,7H,4,6,11H2;1H

InChI Key

SUHCEBSBZXOQPY-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC2=C1C=CC=C2N.Cl

Origin of Product

United States

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